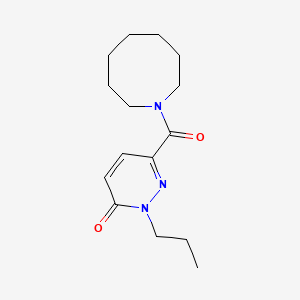
N-(2-methylpropyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)pyrazine-2-carboxamide, also known as N-Isobutyl-2-pyrazinecarboxamide, is a chemical compound that belongs to the pyrazine family. It is a white crystalline solid that has a characteristic odor and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)pyrazine-2-carboxamide is not fully understood. However, it has been suggested that it may interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(2-methylpropyl)pyrazine-2-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it has antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and exhibit neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methylpropyl)pyrazine-2-carboxamide in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, its solubility in water is limited, which may pose some challenges in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in some research areas.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methylpropyl)pyrazine-2-carboxamide. One potential direction is the investigation of its use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is the synthesis of analogs of N-(2-methylpropyl)pyrazine-2-carboxamide with improved biological activity and selectivity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Métodos De Síntesis
The synthesis of N-(2-methylpropyl)pyrazine-2-carboxamide can be achieved through several methods. One of the most common methods is the reaction between 2-methylpyrazine-5-carboxylic acid and isobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)pyrazine-2-carboxamide has various scientific research applications, including its use as a flavoring agent in the food industry. It is also used as a building block in the synthesis of other compounds such as pharmaceuticals and agrochemicals. Additionally, it has been found to exhibit biological activity, making it a potential candidate for drug discovery.
Propiedades
IUPAC Name |
N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(2)5-12-9(13)8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNBETLCAICXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2,2-trimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499952.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B7499967.png)
![N,2,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7499968.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)



